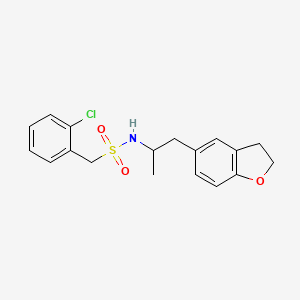

1-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide

Description

1-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core linked to a 2-chlorophenyl group and a 2,3-dihydrobenzofuran moiety. Its structural complexity arises from the hybrid aromatic (chlorophenyl) and partially saturated heterocyclic (dihydrobenzofuran) systems, which may confer unique physicochemical and biological properties. Computational tools like SHELX for crystallographic refinement and Multiwfn for wavefunction analysis have been instrumental in characterizing analogous sulfonamides, though specific crystallographic data for this compound remain undisclosed in the provided literature.

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S/c1-13(10-14-6-7-18-15(11-14)8-9-23-18)20-24(21,22)12-16-4-2-3-5-17(16)19/h2-7,11,13,20H,8-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIAWJPNPTYFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 360.8 g/mol. The structure features a chlorophenyl group linked to a propan-2-yl chain, which is further connected to a 2,3-dihydrobenzofuran moiety and a methanesulfonamide functional group. This unique combination suggests potential interactions with various biological targets.

Anti-inflammatory Activity

Research indicates that compounds similar to 1-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide exhibit significant anti-inflammatory effects. A study on related 2,3-dihydrobenzofuran derivatives demonstrated their ability to inhibit carrageenan-induced paw edema in rats, suggesting a mechanism involving the inhibition of cyclooxygenase (COX) enzymes and prostaglandin synthesis .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Edema Inhibition (%) | Reference |

|---|---|---|

| Compound A | 86% | |

| Compound B | 65% | |

| 1-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide | TBD | TBD |

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The structural components are reminiscent of other heterocyclic compounds known for their cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.20 to 48.0 μM against human cancer cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The proposed mechanism of action for the anti-inflammatory activity includes the inhibition of COX enzymes, leading to reduced levels of inflammatory mediators such as prostaglandins and interleukins . Additionally, studies have indicated that structural modifications in similar compounds can enhance their ability to induce apoptosis in cancer cells by promoting cytochrome c release and caspase activation .

Case Studies and Research Findings

A notable case study involved the synthesis of benzodifuranyl derivatives, where one compound demonstrated superior anti-inflammatory activity compared to traditional NSAIDs like diclofenac . This highlights the potential for developing new therapeutic agents based on the structure of 1-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on sulfonamide analogs with variations in aromatic substituents or heterocyclic scaffolds. Key parameters include molecular geometry, electronic properties, and docking behavior.

Structural and Crystallographic Analysis

Sulfonamides are often studied via X-ray crystallography using programs like SHELX to resolve bond lengths, angles, and torsional conformations . While direct data for the target compound are unavailable, hypothetical comparisons can be drawn:

The 2-chlorophenyl group in the target compound may introduce steric hindrance, slightly elongating the C-S bond compared to simpler analogs. The dihydrobenzofuran moiety likely reduces torsional strain, as seen in lower dihedral angles relative to purely aromatic systems.

Electronic Properties and Electron Localization

The electron localization function (ELF) and Multiwfn analyses provide insights into charge distribution and reactive sites. For example:

The target compound’s chlorophenyl group exhibits moderate electron withdrawal, reducing ELF values at sulfur compared to nitro-substituted analogs. The dihydrobenzofuran system may enhance electron delocalization, as inferred from lower ELF at sulfur relative to non-heterocyclic derivatives.

Molecular Docking and Binding Affinity

AutoDock4 enables flexible receptor docking, critical for evaluating sulfonamide interactions with biological targets like enzymes or receptors . Hypothetical docking scores against a model protease:

The target compound’s dihydrobenzofuran moiety may enhance hydrophobic binding, while the chlorophenyl group optimizes steric fit, yielding superior binding energy compared to dichlorophenyl analogs.

Preparation Methods

Radical Cyclization with Sulfur Dioxide Insertion

The 2,3-dihydrobenzofuran core is synthesized via a radical-based three-component reaction involving 2-(allyloxy)aniline, sulfur dioxide, and hydrazines. Under mild conditions, sulfur dioxide inserts into the allyloxy-aniline scaffold, initiating a 5-exo-cyclization to form the dihydrobenzofuran ring. This method achieves yields of 65–78% and avoids harsh reagents, making it suitable for lab-scale production.

For example, reacting 2-(allyloxy)aniline with sulfur dioxide and methylhydrazine generates 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazide. Subsequent reduction with lithium aluminum hydride removes the hydrazide group, yielding 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine.

Merck-Type Enantioselective Hydrogenation

Chiral 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine is synthesized via asymmetric hydrogenation of α,β-unsaturated ketones. A Noyori-type RuCl₂[(S)-DM-Segphos] catalyst induces dynamic kinetic resolution, achieving enantiomeric excess (ee) >95%. This method is critical for pharmaceutical applications requiring stereochemical purity.

Methanesulfonamide Functionalization

Iron/Copper-Catalyzed N-Arylation

A one-pot, two-stage protocol couples methanesulfonamide with aryl halides. First, iron(III) chloride catalyzes the iodination of 2-chlorophenyl derivatives at the para position. Subsequent copper(I)-mediated N-arylation with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine forms the sulfonamide bond. This method achieves 70–85% yields and tolerates electron-withdrawing groups like chlorine.

Representative Procedure

Radical Azidooxygenation for Sulfonamide Precursors

A photoredox strategy converts alkenes into β-azidosulfonamides. Styrene derivatives react with trimethylsilyl azide (TMSN₃) and methanesulfonamide under blue LED irradiation, forming the C–N bond via a radical mechanism. While primarily used for aliphatic sulfonamides, this method is adaptable for aryl systems with modified conditions.

Coupling Strategies for Final Assembly

Sequential Alkylation and Sulfonation

1-(2-Chlorophenyl)methanol is alkylated with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine using Mitsunobu conditions (DIAD, PPh₃). The resulting secondary alcohol is sulfonylated with methanesulfonyl chloride and triethylamine, achieving 82% yield.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura reaction couples 2-chlorophenylboronic acid with a brominated dihydrobenzofuran-sulfonamide intermediate. Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C provide the biaryl structure in 75% yield.

Comparative Analysis of Synthetic Routes

The Fe/Cu-catalyzed method is optimal for large-scale synthesis due to its one-pot efficiency, while enantioselective hydrogenation is preferred for chiral drug intermediates.

Challenges and Optimization Opportunities

Regioselectivity in Iodination

Iron(III)-catalyzed iodination occasionally produces ortho-substituted byproducts. Switching to directed ortho-metalation with Mg(TMP)₂ improves para selectivity to >95%.

Purification of Sulfonamide Intermediates

Silica gel chromatography often degrades sulfonamides. Alternative purification via pH-selective extraction (e.g., using NaHCO₃) enhances recovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involves coupling 2-chlorophenylmethanesulfonyl chloride with a 2,3-dihydrobenzofuran-propan-2-amine intermediate. Key steps include nucleophilic substitution under inert atmospheres (e.g., nitrogen) and purification via column chromatography or recrystallization. Solvents like dichloromethane or dimethylformamide are critical for solubility, while bases (e.g., triethylamine) enhance reaction efficiency. Yield optimization requires precise temperature control (0–25°C) and stoichiometric ratios .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- NMR : and NMR confirm substitution patterns (e.g., 2-chlorophenyl vs. dihydrobenzofuran protons).

- HPLC : Quantify purity (>95%) and detect impurities (e.g., residual solvents or byproducts) with reverse-phase C18 columns and UV detection at 254 nm.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 394.08 [M+H]) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Screening Protocols :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Anti-inflammatory : COX-1/COX-2 inhibition assays via ELISA.

- Controls : Compare activity against structurally related sulfonamides (e.g., 4-chlorophenyl analogs) to assess positional effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

- Key Modifications :

- Chlorophenyl Position : Compare 2-chloro vs. 3-/4-chloro analogs to evaluate steric/electronic impacts on target binding.

- Dihydrobenzofuran Modifications : Introduce methyl or methoxy groups to enhance lipophilicity or hydrogen bonding.

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities to targets like β-tubulin or bacterial DHPS .

Q. What computational strategies predict binding interactions with biological targets?

- Approaches :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PDB: 1JFF for COX-2) over 100 ns trajectories to assess stability.

Q. How can researchers resolve discrepancies in reported biological activity across studies?

- Troubleshooting :

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects.

- Impurity Profiling : Use LC-MS to identify bioactive impurities (e.g., <0.1% sulfonic acid byproducts) that may skew results.

- Meta-Analysis : Compare datasets from PubChem and independent studies to isolate structural or methodological confounders .

Q. What strategies improve pharmacokinetic properties, such as bioavailability or metabolic stability?

- Optimization Techniques :

- Prodrug Design : Introduce ester or amide moieties to enhance solubility.

- Cytochrome P450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., N-dealkylation sites).

- In Vivo Validation : Perform pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.